2-Methoxy-6-(trifluoromethyl)benzylamine

描述

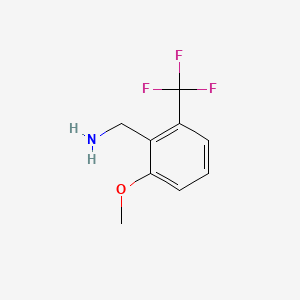

Chemical Structure: 2-Methoxy-6-(trifluoromethyl)benzylamine (CAS: 1017778-95-8, Molecular Formula: C₉H₁₀F₃NO) is a fluorinated aromatic amine featuring a methoxy (–OCH₃) group at the 2-position and a trifluoromethyl (–CF₃) group at the 6-position of the benzylamine scaffold. Its structure combines electron-donating (methoxy) and electron-withdrawing (CF₃) substituents, creating unique electronic and steric properties. Applications: This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of neuroprotective agents and pesticides .

属性

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYXGRVUWLCIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-6-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

2-Methoxy-6-(trifluoromethyl)benzylamine has been investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can lead to improved bioavailability and efficacy in drug development.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The structural modifications involving the trifluoromethyl group have been linked to enhanced interactions with biological targets, making them promising candidates for anticancer drug development .

- Neuropharmacology : Research indicates that compounds featuring a similar structure can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Agrochemicals

Herbicidal Activity

The compound has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. The trifluoromethyl moiety contributes to the herbicidal action by affecting the plant's physiological processes, leading to effective control over unwanted vegetation .

- Pre-emergence and Post-emergence Applications : Its effectiveness in both pre-emergence and post-emergence applications makes it versatile for agricultural use, providing an option for integrated weed management strategies .

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor for synthesizing various functional materials, including polymers and coatings. The incorporation of trifluoromethyl groups into polymer matrices can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

- Polymer Modifications : The compound can be utilized in creating high-performance polymers that are resistant to solvents and extreme temperatures, making them suitable for industrial applications .

Analytical Chemistry

Reagent for Chemical Analysis

In analytical chemistry, this compound is employed as a reagent for detecting various analytes. Its unique chemical properties allow for selective reactions with specific functional groups, facilitating the identification and quantification of compounds in complex mixtures.

- Chromatographic Techniques : It has been used in chromatography as a derivatizing agent to improve the detectability of certain analytes .

Case Studies

作用机制

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzylamine derivatives are highly dependent on substituent positions, electronic effects, and functional group variations. Below is a detailed comparison with key analogs:

Substituent Position Isomers

4-(Trifluoromethyl)benzylamine (CAS: 88-96-0)

- Key Differences: The absence of a methoxy group and the para-CF₃ substitution result in a stronger electron-withdrawing effect across the aromatic ring.

3-(Trifluoromethyl)benzylamine (CAS: 32692-19-6)

- Key Differences : Meta-substitution creates a different electronic environment, reducing steric hindrance compared to the ortho-methoxy group in the target compound. This derivative may exhibit enhanced reactivity in electrophilic substitution reactions .

2-Fluoro-6-(trifluoromethyl)benzylamine

- Structure : Fluoro (–F) at the 2-position instead of methoxy.

Functional Group Variations

4-Trifluoromethoxy Benzylamine (9g)

- Structure : –OCF₃ at the 4-position.

- Biological Activity : Exhibited 81% cell viability at 3 μM but lower membrane permeability (MPO score: 3.67) compared to the target compound .

4-Methyl Benzylamine (9i)

- Structure : –CH₃ at the 4-position.

- Biological Activity : Showed 136% cell viability at 3 μM, suggesting proliferative effects. However, it degraded in solvent after four days, highlighting stability issues absent in the target compound .

3-Methoxy Benzylamine (9l)

Heterocyclic Analogs

1-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanamine

- Structure : Pyridine ring instead of benzene.

- Such analogs are often explored for enhanced binding affinity in kinase inhibitors .

Key Findings and Implications

Substituent Position :

- Ortho-substituted methoxy groups (as in the target) may introduce steric hindrance, slightly reducing biological activity compared to meta-substituted analogs .

- Para-substituted CF₃ groups enhance electron withdrawal but reduce solubility compared to ortho-substitution .

Functional Group Effects :

– Trifluoromethoxy (–OCF₃) groups improve lipophilicity but reduce membrane permeability compared to –CF₃ .

– Methyl groups (–CH₃) promote cell proliferation but compromise chemical stability .

Stability : The target compound’s stability in storage makes it advantageous over analogs like 9i, which degrade rapidly .

生物活性

2-Methoxy-6-(trifluoromethyl)benzylamine is a benzene derivative with significant potential in various biological applications. Its molecular formula is C9H10F3NO, and it has a molecular weight of 205.18 g/mol . This compound has garnered attention due to its unique trifluoromethyl group, which often enhances biological activity and pharmacological properties.

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the benzylamine framework. Various methods for synthesizing trifluoromethylated compounds have been explored, including radical pathways and electrophilic fluorination techniques .

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism often involves the disruption of microtubule assembly, leading to apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Trifluoromethyl Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Similar Trifluoromethyl Compounds | HepG2 | 4.98 - 14.65 |

| Other Analogues | Various Cancer Lines | Varies |

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances interaction with biological targets, potentially improving binding affinity and selectivity .

Recent studies have suggested that such compounds can induce morphological changes in cancer cells and enhance caspase-3 activity, a critical marker for apoptosis .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of trifluoromethylated compounds:

- Study on Trifluoromethyl Benzylamines : A comprehensive analysis revealed that the presence of a trifluoromethyl group significantly increases the potency against specific cancer cell lines compared to their non-fluorinated counterparts .

- Molecular Docking Studies : In silico studies have shown that this compound can effectively bind to targets involved in cancer progression, suggesting its potential as a lead compound for further development .

常见问题

Q. What are the established synthetic routes for 2-Methoxy-6-(trifluoromethyl)benzylamine, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves a multistep approach starting with functionalized benzene derivatives. For example, a halogenated precursor (e.g., 2-fluoro-6-methoxybenzenesulfonyl chloride) may undergo nucleophilic substitution to introduce the trifluoromethyl group, followed by reduction of a nitrile or nitro group to the benzylamine moiety . Key steps include:

Sulfonylation or halogenation to position substituents on the benzene ring.

Trifluoromethylation via copper-mediated cross-coupling or radical reactions.

Reduction using catalytic hydrogenation (e.g., Pd/C, H₂) or LiAlH₄ to convert intermediates like nitriles to amines.

Critical conditions:

- Temperature control (<0°C for exothermic trifluoromethylation).

- Anhydrous solvents (THF, DMF) to prevent side reactions.

- Use of triethylamine as a base to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons split by substituents (δ 6.5–7.5 ppm), and benzylamine NH₂ (δ 1.5–2.5 ppm, broad if free).

- ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon at ~δ 120–125 ppm (quartet due to J coupling with fluorine).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₉H₁₀F₃NO, MW 229.18). Fragmentation patterns should align with loss of NH₂ or CF₃ groups.

- IR Spectroscopy : Stretching vibrations for C-F (~1100–1250 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help.

- Waste Disposal : Collect organic waste separately and treat with neutralizing agents (e.g., activated carbon) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in trifluoromethylation steps?

- Methodological Answer :

- Catalyst Screening : Test copper(I) iodide or palladium catalysts for cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance trifluoromethylation rates.

- Additives : Use ligands like 1,10-phenanthroline to stabilize metal catalysts and reduce side reactions.

- Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or inline FTIR for real-time analysis of CF₃ group incorporation .

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on the reactivity of benzylamine derivatives?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, which:

- Reduces Basicity : The amine’s lone pair is less available due to inductive effects, lowering pKa (predicted ~8.5 vs. ~10 for unsubstituted benzylamine).

- Directs Electrophilic Substitution : Meta/para positions on the benzene ring become more reactive.

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting melting points or NMR shifts) for this compound?

- Methodological Answer :

- Reproduce Conditions : Ensure identical synthesis/purification steps (e.g., recrystallization solvent).

- Advanced Characterization : Use X-ray crystallography to confirm solid-state structure or DSC to verify melting points.

- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., ASTM methods) .

Q. What strategies are effective for evaluating this compound’s potential in drug design, particularly for antimicrobial applications?

- Methodological Answer :

- In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) assays.

- Molecular Docking : Simulate binding to targets like microbial leucyl-tRNA synthetase (PDB ID: 4L3A) using AutoDock Vina.

- SAR Studies : Synthesize analogs (e.g., varying methoxy/CF₃ positions) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。